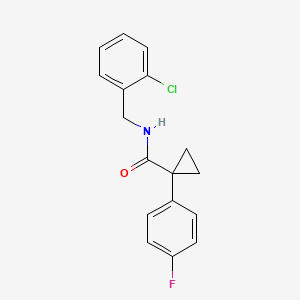

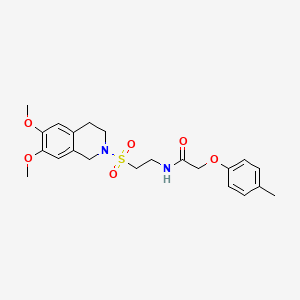

![molecular formula C20H14N2O3S B2650489 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide CAS No. 892849-96-6](/img/structure/B2650489.png)

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. The related compound “N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,6-difluorobenzamide” has a molecular formula of C16H10F2N2O3S , indicating it contains 16 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom.Scientific Research Applications

Synthesis and Reactivity

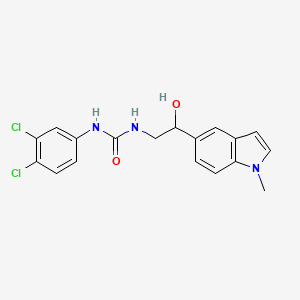

The synthesis of complex organic molecules like N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide involves multiple steps, including coupling reactions and the treatment of intermediates under specific conditions. Aleksandrov and El’chaninov (2017) described a synthesis approach that includes coupling naphthalen-1-amine with furan-2-carbonyl chloride followed by treatment with P2S5 in toluene to obtain the corresponding thioamide. This compound was then oxidized to synthesize a derivative with potential for further functionalization through electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Biological Evaluations

Some derivatives of the core structure have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety and evaluated their activities. The study found that certain derivatives showed promising results against microbial strains and HCT-116 cancer cells, indicating potential applications in antimicrobial and anticancer therapy (Mansour et al., 2020).

Electropolymerization and Spectroelectrochemical Behavior

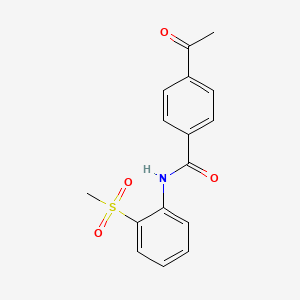

Compounds containing carbazole and naphthalene diimide units have been synthesized and their electropolymerization and spectroelectrochemical behavior studied. Rybakiewicz et al. (2020) synthesized a compound with a naphthalene diimide core and investigated its redox properties. The study highlighted its potential for creating low band gap polymers with ambipolar character, which are significant for applications in electronic devices (Rybakiewicz et al., 2020).

Anticancer Evaluation

Salahuddin et al. (2014) conducted a study synthesizing benzimidazole derivatives and evaluating their anticancer potential. The compounds synthesized from o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid showed activity on various cancer cell lines, indicating the potential for further development into anticancer agents (Salahuddin et al., 2014).

properties

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c23-19(14-6-5-12-3-1-2-4-13(12)9-14)22-20-21-15-10-16-17(11-18(15)26-20)25-8-7-24-16/h1-6,9-11H,7-8H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFUYMSQHGPYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B2650406.png)

![2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride](/img/structure/B2650413.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2650414.png)

![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2650417.png)

![1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650423.png)

![3-(furan-2-ylmethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2650428.png)